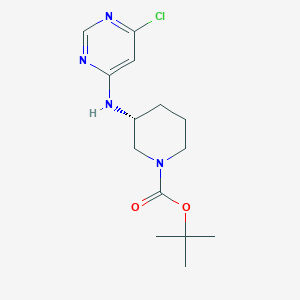
(R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate
Vue d'ensemble
Description
(R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate, or (R)-TBPC for short, is an organic compound with a wide range of applications in scientific research. It is a member of the piperidine family of compounds and is composed of a tert-butyl group, a 6-chloropyrimidine-4-yl group, and a piperidine-1-carboxylate group. The compound has been used in a variety of experiments, ranging from drug design to biochemical and physiological studies. In
Applications De Recherche Scientifique
(R)-TBPC has been used in a variety of scientific research applications. It has been used as a model compound in drug design studies. In addition, it has been used in biochemical and physiological studies, as it is able to interact with certain enzymes and receptors. It has also been used in studies on the mechanism of action of certain drugs.
Mécanisme D'action
The mechanism of action of (R)-TBPC is not fully understood. However, it is believed to act as an agonist of certain enzymes and receptors. It is thought to interact with these enzymes and receptors in a way that activates them and leads to the desired effect.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (R)-TBPC are not fully understood. However, it has been shown to interact with certain enzymes and receptors, which may lead to the desired effects. In addition, it has been shown to have an effect on the body’s immune system, as well as on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (R)-TBPC in lab experiments include its low cost, ease of synthesis, and its ability to interact with certain enzymes and receptors. The main limitation of (R)-TBPC is that its mechanism of action is not yet fully understood.
Orientations Futures
There are several potential future directions for (R)-TBPC research. These include further studies on its mechanism of action, studies on its effects on the body’s immune system, and studies on its potential as a drug. In addition, further research could be done on its potential as a therapeutic agent, as well as its potential applications in other areas of scientific research.
Propriétés
IUPAC Name |
tert-butyl (3R)-3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-5-10(8-19)18-12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3,(H,16,17,18)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYSPKHMDVCCQI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401797.png)
![(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone](/img/structure/B1401798.png)



![2,6-Dichloro-3-[chloro-(4-chloro-phenyl)-methyl]-4-trifluoromethyl-pyridine](/img/structure/B1401808.png)


![3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid](/img/structure/B1401811.png)